N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355869
InChI: InChI=1S/C24H29N3O3S2/c1-30-17-16-27-23(19-31-24(27)25-21-11-5-4-6-12-21)20-10-9-13-22(18-20)32(28,29)26-14-7-2-3-8-15-26/h4-6,9-13,18-19H,2-3,7-8,14-17H2,1H3
SMILES:
Molecular Formula: C24H29N3O3S2
Molecular Weight: 471.6 g/mol

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline

CAS No.:

Cat. No.: VC16355869

Molecular Formula: C24H29N3O3S2

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline -

Specification

Molecular Formula C24H29N3O3S2
Molecular Weight 471.6 g/mol
IUPAC Name 4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine
Standard InChI InChI=1S/C24H29N3O3S2/c1-30-17-16-27-23(19-31-24(27)25-21-11-5-4-6-12-21)20-10-9-13-22(18-20)32(28,29)26-14-7-2-3-8-15-26/h4-6,9-13,18-19H,2-3,7-8,14-17H2,1H3
Standard InChI Key KNAOOEOWSZEAJX-UHFFFAOYSA-N
Canonical SMILES COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4

Introduction

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structural features, including a thiazole ring, an aniline group, and an azepane sulfonyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmacology.

Structural Features

The compound's molecular structure is distinguished by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The azepane sulfonyl group is another key component, contributing to the compound's potential for interacting with biological targets. The methoxyethyl group adds to the compound's complexity and may influence its solubility and bioavailability.

Structural ComponentDescription
Thiazole RingFive-membered heterocyclic ring with sulfur and nitrogen.
Azepane Sulfonyl GroupContributes to biological activity through interactions with enzymes or receptors.
Methoxyethyl GroupEnhances solubility and may affect bioavailability.
Aniline GroupParticipates in interactions with biological targets.

Synthesis Methods

The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the aniline and azepane sulfonyl groups. Common reagents used in these reactions include thionyl chloride and various amines.

Biological Activities and Applications

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in pharmacological applications. It may interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's unique structure allows for selective binding, which could lead to modulation of biological processes such as cell signaling and metabolic regulation.

Potential Biological ActivityDescription
Enzyme InhibitionInteraction with specific enzymes to modulate metabolic pathways.
Receptor ModulationBinding to receptors to influence cell signaling processes.
Pharmacological ApplicationsPotential use in drug development due to its selective interactions with biological targets.

Comparison with Similar Compounds

N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene]aniline is distinct from other similar compounds due to its unique combination of functional groups.

Compound NameStructural FeaturesUnique Aspects
4-[3-(azepan-1-ylsulfonyl)phenyl]-N-methylthiazolContains a thiazole ring and azepane sulfonamideLacks the methoxyethyl group.
4-[3-(azepan-1-ylsulfonyl)phenyl]-N-benzylanilineSimilar core structure but different substituentsSubstituted benzene instead of methoxyethyl.
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]anilineFeatures a morpholin-4-yl group instead of methoxyethylDifferent side chain functionality.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator